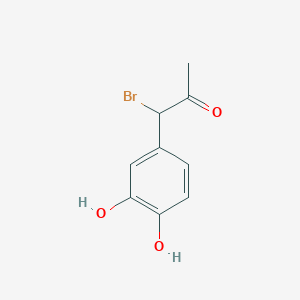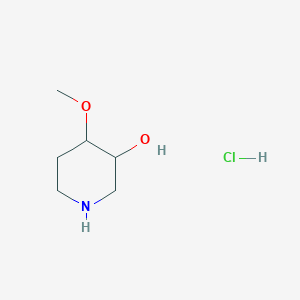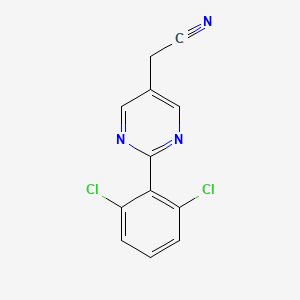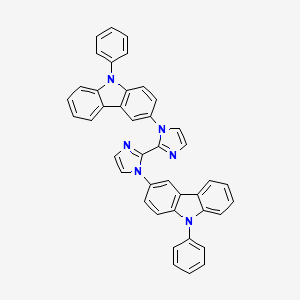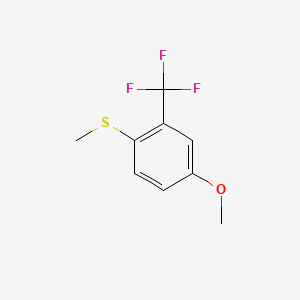
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfane group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation
Industrial Production Methods
Industrial production of (4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to other functional groups.
Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various chemical reactions.
Biology: In biological research, the compound may be used to study the effects of trifluoromethyl and methoxy groups on biological systems.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development and medicinal chemistry.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways The trifluoromethyl and methoxy groups can influence the compound’s reactivity and binding affinity to various targets The sulfane group may also play a role in the compound’s overall activity
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- Methyl 4-(trifluoromethyl)phenyl sulfone
Uniqueness
(4-Methoxy-2-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both the trifluoromethyl and methoxy groups on the phenyl ring, along with the sulfane group, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H9F3OS |
|---|---|
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
4-methoxy-1-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3OS/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3 |
Clave InChI |
DTXAXIKAHLAPEG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


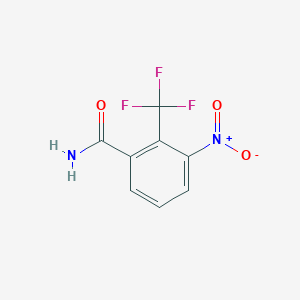
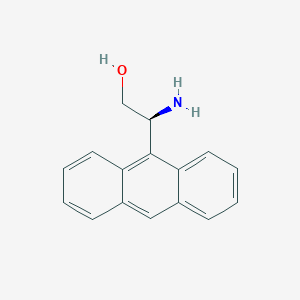
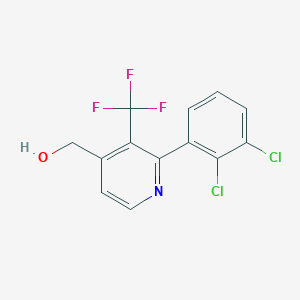
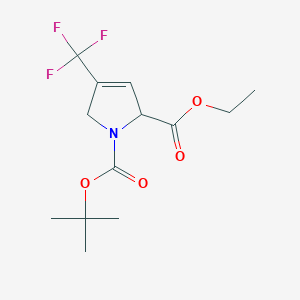
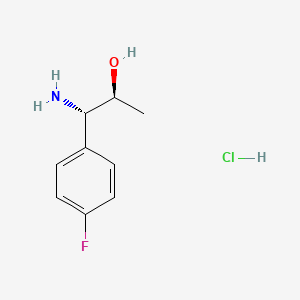
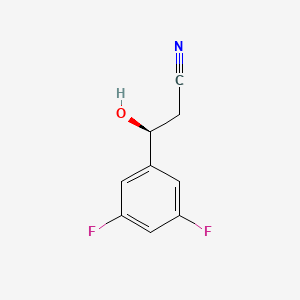
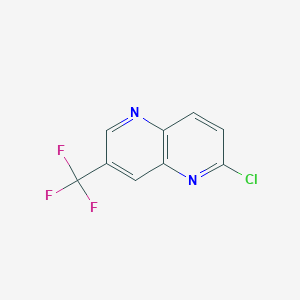
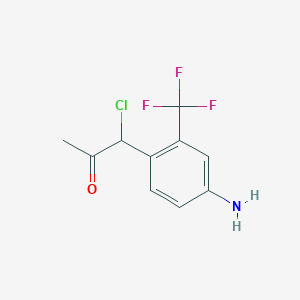
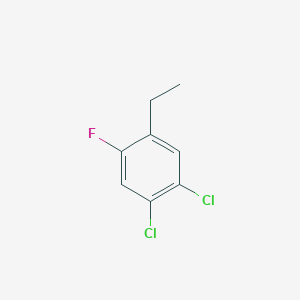
![(2S,3S,4R,5R,6S)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14035276.png)
